N'-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine
Description
N'-[7-(4-Bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three key substituents:
- Position 7: A 4-bromophenyl group (C₆H₄Br), introducing electron-withdrawing and steric effects.
- Position 4: An N',N-dimethylpropane-1,3-diamine moiety (C₅H₁₃N₂), providing flexibility and hydrogen-bonding capabilities.
Its synthesis likely parallels methods for analogous pyrrolo[2,3-d]pyrimidines, such as nucleophilic substitution or palladium-catalyzed coupling .
Properties
IUPAC Name |
N-[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5/c1-28(2)14-6-13-25-22-21-20(17-7-4-3-5-8-17)15-29(23(21)27-16-26-22)19-11-9-18(24)10-12-19/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZBFKWXZLPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine typically involves multi-step organic reactionsThe final step involves the attachment of the N,N-dimethylpropane-1,3-diamine moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Molecular Comparison
*Estimated based on substituent contributions; precise data unavailable in evidence.
Key Findings:
Bromine’s electron-withdrawing nature may influence reactivity in cross-coupling reactions.
Synthetic Routes: The target’s synthesis may involve nucleophilic aromatic substitution at position 4, as seen in for phenoxy-pyrrolo[2,3-d]pyrimidines. Alternatively, α-bromomethylketone cyclization (used in for 6-substituted derivatives) could be adapted for position 5 or 7 functionalization.
Biological Implications :
- While biological data for the target are absent, analogs like (with a benzylamine group) and (with a dichlorophenylmethyl group) exhibit kinase inhibition or antiproliferative activity. The target’s diamine group may enhance solubility and bioavailability relative to these compounds .
Biological Activity
N'-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound with significant potential in medicinal chemistry. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name reflects its intricate structure, which includes a pyrrolo[2,3-d]pyrimidine core. This structure is crucial for its biological activity, particularly in enzyme inhibition and receptor modulation.
The compound primarily acts as an inhibitor of specific kinases and receptors involved in cellular signaling pathways. Its mechanism includes:
- Inhibition of Adenosine Kinase (AK) : By inhibiting AK, the compound increases adenosine levels, which can modulate pain and inflammation responses in the body. This mechanism is crucial for its potential use as an analgesic and anti-inflammatory agent.
- Interaction with Receptors : The compound may also interact with various adenosine receptors (A1, A2A), influencing cellular excitability and inflammatory responses. This interaction can lead to significant biological effects, including antinociceptive (pain-relieving) properties.
Antinociceptive and Anti-inflammatory Effects
Research indicates that this compound exhibits notable antinociceptive and anti-inflammatory effects. These effects are attributed to its ability to modulate adenosine levels and receptor activity.
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrrolo[2,3-d]pyrimidines exhibit antimicrobial properties. The compound's structural analogs have shown varying degrees of activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated effective pain relief comparable to conventional analgesics. These studies support its potential therapeutic applications in pain management.
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase and urease. In vitro assays showed strong inhibition profiles, indicating its potential role in treating conditions related to these enzymes .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antinociceptive | TBD | Adenosine Kinase |
| 7-(4-bromophenyl)-4-chloro-5-phenylpyrrolo[2,3-d]pyrimidine | Antibacterial | 2.14 - 6.28 | Urease |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin} | Antibacterial | 0.63 - 6.28 | AChE |
Q & A
Q. Table 1. Key Synthetic Parameters for Nucleophilic Substitution
| Parameter | Optimal Range | Impact on Yield | References |
|---|---|---|---|
| Solvent | Anhydrous DMF | ↑ Reactivity | |
| Temperature | 60–70°C | ↑ Rate, ↓ Byproducts | |
| Catalyst (DIPEA) | 1.0 eq. | ↑ Displacement | |
| Reaction Time | 12–18 h | ↑ Completion |
Q. Table 2. Biological Assay Conditions
| Assay Type | Key Parameters | Expected Output | References |
|---|---|---|---|
| Kinase Inhibition | 10 µM compound, 30 min pre-incubation | IC₅₀ < 1 µM | |
| Cytotoxicity (MTT) | 48 h exposure, 0.1–100 µM range | CC₅₀ > 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
